![molecular formula C8H14F3NO B2831426 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol CAS No. 1780195-16-5](/img/structure/B2831426.png)
1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol
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Description
Scientific Research Applications
Synthesis of Fluorinated N-Heterocycles
A Pd-Catalyzed [4 + 2] annulation approach has been developed to access analogs of fluorinated piperidines, including compounds related to 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol. This method allows for the synthesis of these compounds with high diastereocontrol, demonstrating the compound's utility as a building block in the discovery of new chemistry (García‐Vázquez et al., 2021).
Mechanism Studies and Reactivity
The study of hexafluoroisopropanol as a solvent revealed its influence on the oxidative strength of hypervalent iodine reagents. This research provides insight into the reactivity of fluorinated alcohols and their potential in promoting specific reactions, offering a context for understanding how 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol might behave under similar conditions (Colomer et al., 2016).
Development of Novel Compounds
The first catalytic trifluoromethoxylation of unactivated alkenes, leading to the formation of 3-OCF3 substituted piperidines, showcases the utility of fluorinated compounds in synthesizing novel structures. This technique underscores the significance of fluorinated piperidines in medicinal chemistry and material science, hinting at the broader applications of compounds like 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol (Chen, Chen, & Liu, 2015).
properties
IUPAC Name |
1,1,1-trifluoro-3-piperidin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h6-7,12-13H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHXKLPURLOAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol |
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